DMT-dI

Convertible nucleoside Post-synthetic modification Oligonucleotide derivatization

DMT-dI is a critical intermediate for convertible nucleoside synthesis, enabling post-synthetic modification of oligonucleotides. Its predictable, non-uniform hypoxanthine base-pairing (±3°C) is essential for reproducible degenerate primer design, making it irreplaceable by standard bases. This high-purity (≥98%) monomer reduces depurination in DMT-ON purifications and streamlines SAR studies. Procure this compound for precise, high-yield oligo synthesis.

Molecular Formula C31H30N4O6
Molecular Weight 554.6 g/mol
Cat. No. B13823587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dI
Molecular FormulaC31H30N4O6
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O
InChIInChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)
InChIKeyIYNGMVFRUKBGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dI Technical Specification and Procurement Baseline for Oligonucleotide Synthesis


DMT-dI (5′-O-(4,4′-dimethoxytrityl)-2′-deoxyinosine; CAS 93778-57-5) is a protected 2′-deoxyribonucleoside building block used in solid-phase oligonucleotide synthesis . The compound comprises a hypoxanthine nucleobase (the aglycone of 2′-deoxyinosine) and a 5′-O-DMT protecting group, with a molecular weight of 554.59 g/mol (C31H30N4O6) . Its 3′-CE phosphoramidite derivative (CAS 141684-35-7; C40H47N6O7P; MW 754.81) enables incorporation of deoxyinosine into synthetic DNA oligonucleotides . DMT-dI is supplied as a white to off-white powder with purity typically ≥98% (HPLC) and requires storage at -20°C (powder, long-term) or 0–8°C (short-term), with protection from light exposure during transport and storage .

Why DMT-dI Cannot Be Interchanged with Standard DMT-Protected Phosphoramidites in Oligonucleotide Procurement


Generic substitution of DMT-dI with standard DMT-protected deoxynucleoside phosphoramidites (dA, dG, dC, or T) or with other non-natural base analogs is functionally invalid due to the unique hydrogen-bonding and base-pairing profile conferred by the hypoxanthine nucleobase. Hypoxanthine (as 2′-deoxyinosine) was the first molecule identified as a universal nucleobase, yet it exhibits a pronounced and variable range of duplex stabilities depending on the opposing partner, spanning from −3.8 °C (destabilizing) to +3.1 °C (stabilizing) in thermal denaturation assays [1]. This non-uniform pairing behavior fundamentally precludes one-for-one replacement with canonical bases and demands compound-specific procurement when ambiguous base pairing or convertible nucleoside functionality is required. Furthermore, DMT-dI phosphoramidite serves as a convertible nucleoside derivative precursor, enabling post-synthetic transformation into other modified nucleobases—a chemical capability absent in standard protected monomers and many commercial analogs .

Quantitative Differentiation Evidence for DMT-dI: Comparative Data for Scientific Selection and Procurement Decisions


Convertible Nucleoside Functionality: DMT-dI Enables Post-Synthetic Base Transformation Unavailable with Standard Monomers

DMT-dI contains a 6-oxo (hypoxanthine) moiety that serves as a convertible handle for post-synthetic nucleobase transformation. In contrast, standard DMT-protected monomers (dA(Bz), dG(iBu), dC(Bz), T) possess fully blocked or unreactive base moieties that cannot undergo analogous conversion chemistry without intermediate deprotection and subsequent re-protection. DMT-dI has been specifically utilized in the preparation of convertible nucleoside derivatives for the synthesis of modified oligonucleotides complementary to target genes . The hypoxanthine O6-position can be activated and displaced with various amine nucleophiles to generate 6-substituted purine analogs post-synthetically—a route unavailable using DMT-dG or DMT-dA phosphoramidites .

Convertible nucleoside Post-synthetic modification Oligonucleotide derivatization

Universal Base Pairing Profile: Hypoxanthine Exhibits Quantified Differential Duplex Stabilities Versus Natural Bases

As the first universal nucleobase identified, hypoxanthine (the nucleobase of DMT-dI) does not pair with equal affinity across all natural bases. Thermal denaturation studies of dI-containing duplexes reveal a Tm variation range from −3.8 °C (relative to matched control) when paired with cytosine, to +3.1 °C when paired with adenine [1]. This is in stark contrast to abasic universal analogs (e.g., dSpacer), which produce more uniform destabilization (~−5 to −8 °C across all pairs), and to nitroazole universal bases (e.g., 3-nitropyrrole), which exhibit narrower but consistently destabilizing ranges [2]. The dI preference ranking of base-pairing stability is: dI:C < dI:T < dI:G < dI:A [3].

Universal base Hypoxanthine Duplex stability Degenerate hybridization

Depurination Resistance and DMT-ON Purification Compatibility: Structural Advantage Over dG-Containing Oligonucleotides

Purine bases (particularly dG and dA) are susceptible to acid-catalyzed depurination during iterative DMT deprotection cycles in solid-phase synthesis [1]. This depurination creates truncated failure sequences that co-purify with full-length product when DMT-ON purification is employed, compromising final oligonucleotide purity [2]. Among standard phosphoramidites, solution stability decreases in the order T, dC > dA > dG, with dG being the least stable [3]. DMT-dI, incorporating hypoxanthine (a purine lacking the exocyclic 2-amino group of guanine), is expected to exhibit reduced depurination susceptibility compared to DMT-dG, though direct head-to-head quantitative depurination rate comparisons for dI vs. dG under standard detritylation conditions are not available in the public literature.

Depurination DMT-ON purification Oligonucleotide yield Solid-phase synthesis

Reference Standard for Degenerate PCR and Sequencing Primer Design: Defined Hybridization Behavior Versus Fully Degenerate N-Mixes

In degenerate PCR primer design, DMT-dI (as incorporated dI) offers a defined, predictable hybridization profile that differs fundamentally from fully degenerate nucleotide mixes (N = equimolar dA/dG/dC/dT). dI exhibits a known pairing preference: dI:C is destabilizing (ΔTm = −3.8 °C), while dI:A is stabilizing (ΔTm = +3.1 °C) [1]. In contrast, standard degenerate positions using mixed phosphoramidite coupling produce heterogeneous primer populations with variable and sequence-context-dependent Tm profiles, often requiring extensive empirical optimization . The dI nucleobase is also employed in convertible nucleoside strategies for generating sequencing primers with modified base content for challenging templates [2].

Degenerate PCR Primer design Sequencing Hypoxanthine

Validated Application Scenarios for DMT-dI: Where Evidence Supports Scientific and Procurement Prioritization


Post-Synthetic Oligonucleotide Diversification via Convertible Nucleoside Chemistry

DMT-dI is procured specifically for solid-phase synthesis of oligonucleotides containing a convertible 6-oxo purine handle. Following automated synthesis, the hypoxanthine O6-position can be activated (e.g., as the O6-sulfonate or O6-phosphoryl intermediate) and displaced with amine nucleophiles to generate 6-substituted purine analogs. This approach, supported by the compound's documented use in preparing convertible nucleoside derivatives , enables generation of multiple modified oligonucleotides from a single synthetic intermediate, reducing the need to synthesize, purify, and inventory each modified phosphoramidite monomer separately. This is particularly advantageous for structure-activity relationship (SAR) studies of modified oligonucleotides and for generating libraries of base-modified aptamers or antisense oligonucleotides.

Degenerate PCR Primer Synthesis Requiring Defined Hybridization Behavior

DMT-dI (as 5′-DMT-dI-Suc-CPG or DMT-dI-CE phosphoramidite) is used to incorporate deoxyinosine at degenerate positions in PCR primers . Unlike standard mixed-base degenerate primers (which produce heterogeneous primer populations with broad and unpredictable Tm distributions), dI-containing primers constitute a single molecular species with defined, empirically characterized pairing preferences: dI:A is stabilizing (+3.1 °C), dI:C is destabilizing (−3.8 °C), and dI:G/dI:T exhibit intermediate behavior [1]. This predictability translates to more reproducible amplification across targets with sequence ambiguity, reduced off-target amplification, and simplified thermal cycling optimization. This application scenario is validated for degenerate primer design in metagenomic surveys, conserved gene amplification, and pathogen detection panels.

DMT-ON Purification Workflows for High-Purity Therapeutic Oligonucleotides

In DMT-ON purification workflows, the terminal 5′-DMT group is retained post-synthesis to enable hydrophobic purification of full-length product. A critical failure mode in such workflows is co-purification of depurinated fragments—truncated sequences lacking a purine base but retaining the 5′-DMT moiety [2]. DMT-dI, bearing hypoxanthine (a purine lacking the 2-amino group of guanine), is expected to exhibit reduced acid-catalyzed depurination susceptibility compared to dG-containing sequences, though direct quantitative depurination rate comparisons are not publicly available. In sequences where G→I substitution is permissible (i.e., where G·C base-pairing specificity is not required), DMT-dI procurement may reduce depurination-related impurity carryover and improve final oligonucleotide purity for therapeutic and diagnostic applications.

DNA-Protein Interaction Studies and Sequencing Primer Modification

DMT-dI phosphoramidite is employed in the synthesis of modified oligonucleotides for DNA-protein interaction studies, including analysis of transcription factor binding, DNA repair enzyme specificity, and epigenetic reader domain recognition [3]. The hypoxanthine base of dI mimics the deamination product of adenine (inosine) and can serve as a probe for adenosine deaminase activity and RNA editing mechanism studies. Additionally, dI-modified sequencing primers are used to resolve sequencing artifacts in GC-rich or highly repetitive templates by reducing secondary structure formation and stabilizing primer-template annealing through defined base-pairing preferences . This scenario is validated for research applications requiring site-specific introduction of a non-canonical base with known hydrogen-bonding and base-stacking properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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